4-(Azetidin-3-yl)-1-methylpiperidine
CAS No.:
Cat. No.: VC15806518
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18N2 |
---|---|
Molecular Weight | 154.25 g/mol |
IUPAC Name | 4-(azetidin-3-yl)-1-methylpiperidine |
Standard InChI | InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3 |
Standard InChI Key | UKSWQFCIJVSPCN-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC(CC1)C2CNC2 |
Introduction
Structural Characteristics and Isomerism
The compound’s structure comprises a six-membered piperidine ring with a nitrogen atom at position 1 (1-methylpiperidine) and a four-membered azetidine ring attached at the 4-position via a single bond. The azetidine moiety introduces steric strain due to its small ring size, which influences the compound’s conformational dynamics. Key structural features include:
Component | Position | Functional Group |
---|---|---|
Piperidine ring | 1 | N-Methyl |
Piperidine ring | 4 | Azetidine substituent |
Azetidine ring | 3 | Secondary amine |
This configuration differentiates it from related compounds such as 1-(azetidin-3-yl)-2-methylpiperidine (CAS 959239-81-7), where the methyl and azetidine groups occupy different positions .
Synthesis and Preparation Methods
The synthesis of 4-(azetidin-3-yl)-1-methylpiperidine typically involves multi-step reactions, leveraging the reactivity of azetidine and piperidine rings. Key methodologies include:
Alkylation and Nucleophilic Substitution
One approach involves alkylation of the piperidine nitrogen with methyl halides or sulfonates to form the 1-methylpiperidine core. The azetidine substituent is introduced via nucleophilic substitution or coupling reactions .
Protecting Group Strategies
In more complex syntheses, protecting groups (e.g., tert-butoxycarbonyl or benzyl) are used to control regioselectivity during functionalization. For example, a protected piperidine intermediate may undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the azetidine moiety .
Catalytic Reactions
Palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ or Pd/C) are employed for forming carbon-nitrogen bonds, particularly in the presence of ligands such as X-Phos or S-Phos .
Table 1: Representative Synthesis Steps
Step | Reagents/Conditions | Purpose |
---|---|---|
Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | Introduce 1-methyl group |
Azetidine attachment | Azetidine derivative, Pd catalyst, dioxane/H₂O | Form carbon-nitrogen bond |
Deprotection | HCl or TFA, THF, 85°C | Remove protecting groups |
Physical and Chemical Properties
Stability and Solubility
The compound is stable at room temperature and can be shipped without refrigeration . Solubility data is limited, but analogous piperidine derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, THF) .
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its piperidine and azetidine moieties:
Alkylation and Acylation
The secondary amine in the azetidine ring undergoes alkylation or acylation with electrophiles (e.g., alkyl halides, acyl chlorides) .
Ring-Opening Reactions
Under acidic or basic conditions, the azetidine ring may open to form linear amines. For example, treatment with HCl or TFA yields azetidine-opened derivatives .
Reduction and Oxidation
Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a saturated piperidine derivative, while oxidation with agents like KMnO₄ introduces ketone or hydroxyl groups .
Pharmaceutical and Biological Applications
Role in Kinase Inhibitors
Piperidine-azetidine hybrids are explored as scaffolds in kinase inhibitors. For instance, crizotinib-based degraders (e.g., ROS1 inhibitors) utilize piperidine rings for binding to ATP pockets, suggesting potential applications for 4-(azetidin-3-yl)-1-methylpiperidine in similar contexts .
Anti-Inflammatory Agents
Derivatives with sulfonamide or sulfamide groups (e.g., N-[1-(pyrazino[2,3-b] benzothiazin-8-ylmethyl)piperidin-4-yl]sulfamides) show activity in adhesion molecule inhibition, indicating possible anti-inflammatory utility .
Table 2: Biological Activity of Related Compounds
Compound | Target | Activity |
---|---|---|
Sulfonamide-piperidine derivatives | ICAM-1, VCAM-1 | Inhibit adhesion molecule expression |
ROS1 kinase degraders | ROS1 G2032R mutant | Overcome resistance to inhibitors |
Code | Precaution |
---|---|
P101 | If medical advice is needed, have product label at hand |
P262 | Avoid contact with skin or clothing |
P273 | Avoid release to the environment |
Comparison with Structural Analogues
Isomeric Variants
Functional Group Modifications
Derivatives such as methyl 4-[3-(4-carbamoylpiperidin-1-yl)azetidine-1-carbonyl]benzoate (CAS 2034265-44-4) incorporate carbamoyl and benzoate groups, enhancing solubility and bioactivity.
Challenges and Future Directions
Synthetic Complexity
The synthesis of 4-(azetidin-3-yl)-1-methylpiperidine requires precise control of regioselectivity, particularly during azetidine attachment. Alternative methods, such as microwave-assisted coupling, may improve efficiency .
Limited Biological Data
While structural analogues show promise in kinase inhibition and anti-inflammatory therapy, direct biological data for this compound remains sparse. Further studies are needed to assess its pharmacokinetic profile and toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume